molecular formula C6H4Cl2OS B1419538 2-Chloro-4-methylthiophene-3-carbonyl chloride CAS No. 85345-23-9

2-Chloro-4-methylthiophene-3-carbonyl chloride

Cat. No. B1419538
CAS RN: 85345-23-9
M. Wt: 195.07 g/mol
InChI Key: WRNYOCUUNMTXFC-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiophene-3-carbonyl chloride (CMTC) is a chlorinated thiophene derivative that is widely used in the synthesis of a variety of organic compounds. It is a colorless, non-toxic, and relatively inexpensive chemical compound. CMTC has been studied extensively for its potential applications in a variety of scientific research areas, including organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Applications

    2-Chloro-4-methylthiophene-3-carbonyl chloride serves as a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals. A reported facile and low-cost route for its preparation involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in significant yield (Yang, 2010).

  • Chemical Reactions and Products

    In chemical studies, this compound shows varied reactions. For example, it has been observed that in certain chemical environments, such as low-temperature reactions with hydrogen atoms, it can form radicals with an unpaired electron on the carbon atom (Shatrov, Belen’kii, & Chkheidze, 1969).

Applications in Organic Synthesis

  • Route to Mono- and Di-Alkyl Ethers: This compound is used in organic synthesis, such as in the process of obtaining mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating its versatility in organic compound synthesis (Corral & Lissavetzky, 1984).

Role in Studying Tautomeric Properties

  • Study of Tautomeric Properties: In a study focusing on trihalogenated hydroxythiophenes, derivatives of this compound have been synthesized and analyzed for their tautomeric properties, further contributing to the understanding of organic chemistry (Skramstad et al., 2000).

Environmental Applications

  • Degradation of Environmental Pollutants: Research on the degradation of environmental pollutants like 4-chlorophenol has shown the relevance of similar compounds in understanding and enhancing degradation processes, which is crucial for environmental protection (Brillas, Sauleda, & Casado, 1998).

Advanced Material Science

  • Conductive Polymers: In material science, derivatives of this compound have been used in the synthesis of conductive polymers, indicating its potential in the development of advanced materials (Chen & Tsai, 1993).

properties

IUPAC Name

2-chloro-4-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNYOCUUNMTXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664831
Record name 2-Chloro-4-methylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylthiophene-3-carbonyl chloride

CAS RN

85345-23-9
Record name 3-Thiophenecarbonyl chloride, 2-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85345-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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